molecular formula C19H21BrN2O B248102 N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Katalognummer B248102
Molekulargewicht: 373.3 g/mol
InChI-Schlüssel: MXZOQPCVEZLXJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as BDB or benzodioxolylbutanamine, is a chemical compound that belongs to the phenethylamine and amphetamine classes. BDB is a psychoactive drug that has been studied for its potential use in the treatment of depression and anxiety disorders.

Wirkmechanismus

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This effect is similar to that of other psychoactive drugs, such as MDMA (ecstasy). N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide also has a weak affinity for serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to cause a release of serotonin and dopamine in the brain, which can lead to feelings of euphoria, increased sociability, and heightened sensory perception. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, such as hyperthermia, hypertension, and tachycardia.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been used in animal studies to investigate its potential therapeutic effects on depression and anxiety disorders. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug and has the potential for abuse, which limits its use in clinical research. Additionally, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can cause adverse effects, which must be carefully monitored in animal studies.

Zukünftige Richtungen

There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the development of analogs of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide that have improved therapeutic potential and reduced adverse effects. Another area of interest is the investigation of the long-term effects of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide use on the brain and behavior. Additionally, further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug that has been studied for its potential therapeutic effects on depression and anxiety disorders. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser and has anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, which must be carefully monitored in animal studies. Further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials and to investigate its potential as a treatment for depression and anxiety disorders.

Synthesemethoden

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylacetic acid with 1,3-dimethoxybenzene in the presence of a dehydrating agent. The resulting product is then reduced with lithium aluminum hydride to form the final product, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been studied for its potential use in the treatment of depression and anxiety disorders. In animal studies, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Eigenschaften

Produktname

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Molekularformel

C19H21BrN2O

Molekulargewicht

373.3 g/mol

IUPAC-Name

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide

InChI

InChI=1S/C19H21BrN2O/c1-14-12-17(6-7-18(14)20)21-19(23)9-11-22-10-8-15-4-2-3-5-16(15)13-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI-Schlüssel

MXZOQPCVEZLXJI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.